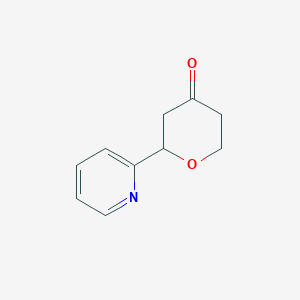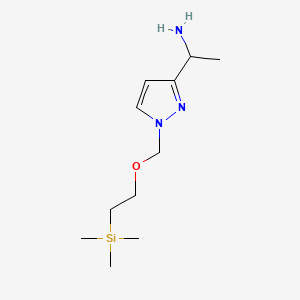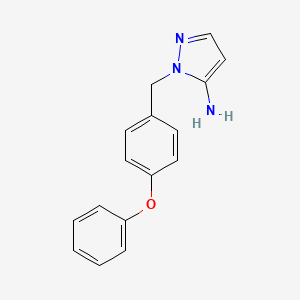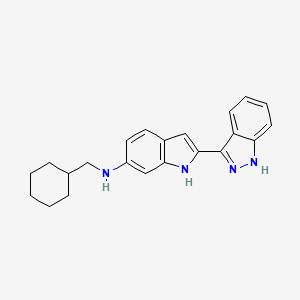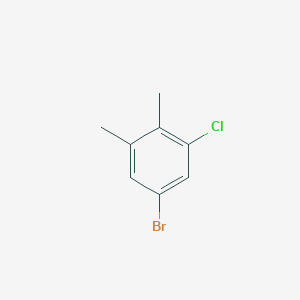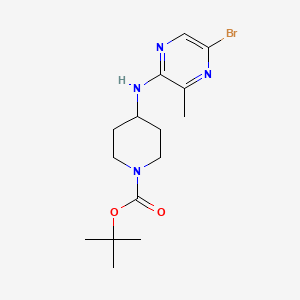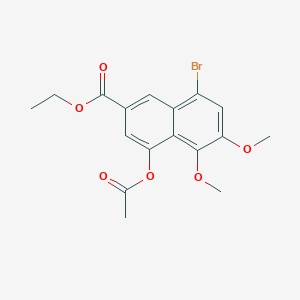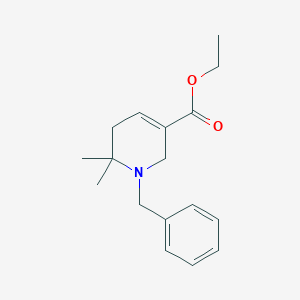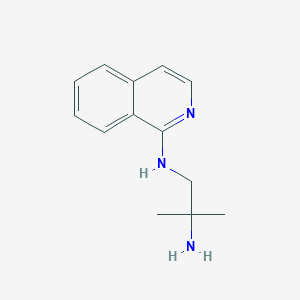![molecular formula C10H12N2O3 B13927363 methyl [4-(N-hydroxycarbamimidoyl)-phenyl]-acetate](/img/structure/B13927363.png)
methyl [4-(N-hydroxycarbamimidoyl)-phenyl]-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [4-(N-hydroxycarbamimidoyl)-phenyl]-acetate is an organic compound with the molecular formula C9H10N2O3 This compound is known for its unique structure, which includes a hydroxycarbamimidoyl group attached to a phenyl ring, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl [4-(N-hydroxycarbamimidoyl)-phenyl]-acetate typically involves the coupling of 4-cyanobenzoic acid derivatives with hydroxylamine hydrochloride, followed by esterification. One efficient method includes the following steps :
Coupling Reaction: 4-cyanobenzoic acid is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form 4-(N-hydroxycarbamimidoyl)benzoic acid.
Esterification: The resulting 4-(N-hydroxycarbamimidoyl)benzoic acid is then esterified using methanol and a catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl [4-(N-hydroxycarbamimidoyl)-phenyl]-acetate undergoes various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the hydroxycarbamimidoyl group can yield amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl [4-(N-hydroxycarbamimidoyl)-phenyl]-acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting blood coagulation disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including peptidomimetics.
Biological Studies: The compound’s ability to act as a nitric oxide donor makes it valuable in studying nitric oxide-related biological processes.
Mecanismo De Acción
The mechanism of action of methyl [4-(N-hydroxycarbamimidoyl)-phenyl]-acetate involves its transformation into active forms in vivo. The hydroxycarbamimidoyl group can be enzymatically converted to an amidine, which can then interact with molecular targets such as enzymes involved in blood coagulation . Additionally, its role as a nitric oxide donor involves the release of nitric oxide, which can modulate various physiological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(N-hydroxycarbamimidoyl)benzoate
- Methyl (2S)-2-[[[2-(N’-hydroxycarbamimidoyl)phenyl]carbonyl]amino]-4-methylpentanoate
Uniqueness
Methyl [4-(N-hydroxycarbamimidoyl)-phenyl]-acetate is unique due to its specific structural features, such as the combination of a hydroxycarbamimidoyl group and an ester functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C10H12N2O3 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
methyl 2-[4-(N'-hydroxycarbamimidoyl)phenyl]acetate |
InChI |
InChI=1S/C10H12N2O3/c1-15-9(13)6-7-2-4-8(5-3-7)10(11)12-14/h2-5,14H,6H2,1H3,(H2,11,12) |
Clave InChI |
CVAUNSOPHQIMBT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC=C(C=C1)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



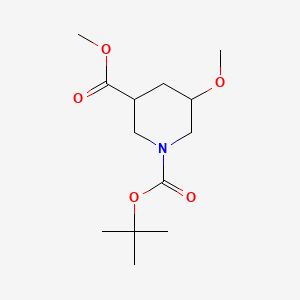
![[2-(2-Methylsulfanyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13927287.png)
